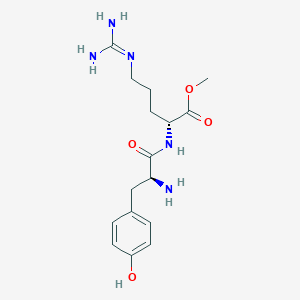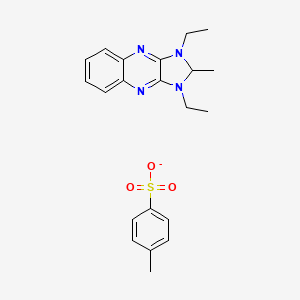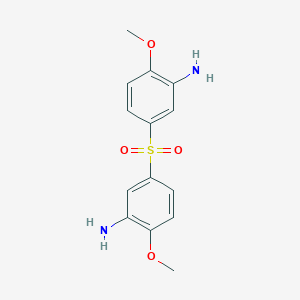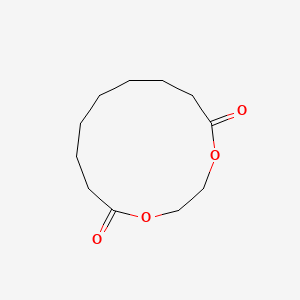
Tyrosylarginine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosylarginine methyl ester is a compound with the molecular formula C16H25N5O4 and a molecular weight of 351.4 g/mol It is a derivative of the amino acids tyrosine and arginine, where the carboxyl group of tyrosine is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tyrosylarginine methyl ester can be synthesized through the esterification of tyrosine and arginine. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use methanol and TMSCl as reagents, with the reaction carried out in batch or continuous reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Tyrosylarginine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tyrosine and arginine.
Oxidation: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of ester groups.
Major Products Formed
Hydrolysis: Tyrosine and arginine.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives of tyrosine and arginine.
Aplicaciones Científicas De Investigación
Tyrosylarginine methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tyrosylarginine methyl ester involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze the esterification and hydrolysis reactions. The phenolic hydroxyl group of tyrosine can participate in redox reactions, while the guanidino group of arginine can engage in hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Tyrosylproline methyl ester: Another dipeptide ester with similar reactivity and applications.
Tyrosylglycine methyl ester: A simpler dipeptide ester with comparable chemical properties.
Uniqueness
Tyrosylarginine methyl ester is unique due to the presence of both tyrosine and arginine residues, which confer distinct chemical reactivity and biological activity. The combination of these amino acids allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
92758-99-1 |
|---|---|
Fórmula molecular |
C16H25N5O4 |
Peso molecular |
351.40 g/mol |
Nombre IUPAC |
methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C16H25N5O4/c1-25-15(24)13(3-2-8-20-16(18)19)21-14(23)12(17)9-10-4-6-11(22)7-5-10/h4-7,12-13,22H,2-3,8-9,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-,13+/m0/s1 |
Clave InChI |
LOHSJZLQNKMZMK-QWHCGFSZSA-N |
SMILES isomérico |
COC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canónico |
COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)

![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)
![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)

![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)
![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)


![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)



